molecular formula C16H11ClO2 B114995 6-Chloro-7-methylflavone CAS No. 147919-60-6

6-Chloro-7-methylflavone

Cat. No. B114995
M. Wt: 270.71 g/mol
InChI Key: UEURAPSJJCDACA-UHFFFAOYSA-N
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Description

6-Chloro-7-methylflavone is a chemical compound with a molecular weight of 270.71 . It is white to light beige in color and appears as a crystalline powder . It has potential anti-inflammatory properties and may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.


Molecular Structure Analysis

The molecular formula of 6-Chloro-7-methylflavone is C16H11ClO2 . The InChI code for the compound is 1S/C16H11ClO2/c1-10-7-16-12 (8-13 (10)17)14 (18)9-15 (19-16)11-5-3-2-4-6-11/h2-9H,1H3 .


Physical And Chemical Properties Analysis

6-Chloro-7-methylflavone has a melting point of 178-180 °C (lit.) . It is white to light beige in color and appears as a crystalline powder .

Scientific Research Applications

Positive Modulation of GABA Receptors

6-Chloro-7-methylflavone has been explored for its role in modulating gamma-aminobutyric acid (GABA) receptors. Studies have shown that compounds like 6-methylflavone, which is structurally similar to 6-Chloro-7-methylflavone, act as positive allosteric modulators of GABA receptors. These studies suggest that 6-methylflavone enhances the response to GABA at specific receptor subtypes without being mediated via high-affinity benzodiazepine sites. This property could have implications in the development of new therapeutic agents for neurological conditions (Hall, Chebib, Hanrahan, & Johnston, 2004).

Chemical Reaction with Thionyl and Sulphuryl Chlorides

Research into the chemical properties of substituted flavones, such as 6-methyl- and 7-methoxyflavones, reveals how these compounds react with thionyl and sulphuryl chlorides. This information is vital for understanding the chemical behavior and potential applications of flavones in various fields, including pharmaceuticals and material science (Merchant & Rege, 1971).

Interaction with Benzodiazepine Binding Sites

6-Chloro-3′-nitroflavone, a derivative of 6-Chloro-7-methylflavone, has been studied for its interaction with the benzodiazepine binding sites of the GABAA receptor. This compound showed antagonistic properties, blocking the potentiation exerted by diazepam on GABA-activated chloride currents. This suggests potential applications in studying receptor dynamics and drug development (Viola et al., 2000).

Synthesis and Biological Evaluation of Derivatives

The synthesis of derivatives like 1,3-benzoxazine compounds containing the flavone moiety has been explored for their potential anticancer properties. These compounds have been evaluated against human breast cancer cell lines, indicating the potential for 6-Chloro-7-methylflavone derivatives in cancer research (Garg et al., 2013).

Anticancer Activity in Leukemia Cells

Certain 6-C-methyl flavonoids derived from Pinus densata, related to 6-Chloro-7-methylflavone, have demonstrated the ability to inhibit the proliferation and promote apoptosis in human leukemia cell lines. These findings open up possibilities for the use of 6-Chloro-7-methylflavone and its derivatives in the development of anticancer agents (Yue et al., 2013).

Safety And Hazards

6-Chloro-7-methylflavone may cause eye irritation and chemical conjunctivitis. It can also cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed .

properties

IUPAC Name

6-chloro-7-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-7-16-12(8-13(10)17)14(18)9-15(19-16)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEURAPSJJCDACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344567
Record name 6-Chloro-7-methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-methylflavone

CAS RN

147919-60-6
Record name 6-Chloro-7-methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RD Briciu, A Kot‐Wasik, J Namiesnik… - Journal of separation …, 2009 - Wiley Online Library
… The MS measurements were performed in SIM with electronegative ionization (60 eV) except for 6-methylflavone and 6-chloro-7-methylflavone which were analyzed in electropositive …
AC Mot, G Damian, C Sarbu, R Silaghi-Dumitrescu - Redox Report, 2009 - Taylor & Francis
… acid, gallic acid, flavone, 2′-methoxyflavone, 6-chloro-7-methylflavone, luteolin, hydrogen … The EPR spectrum of 6chloro-7-methylflavone is identical with those (not shown) of flavone …
Number of citations: 56 www.tandfonline.com
RD Briciu, C Sarbu - Separation Science and Technology, 2010 - Taylor & Francis
… ; 15: chrysine; 16: apigenin; 17: baicalein; 18: galangin; 19: kaempferol; 20: luteolin; 21: quercetin; 22: fisetin; 23: geraldol; 24: 6-methylflavone; 25: 6-chloro-7-methylflavone; 26: …
Number of citations: 15 www.tandfonline.com
G Eumkeb - 2004 - sutir.sut.ac.th
Baicalin (the^-glucuronide of baicaicin) was isolated i'rom the Chinese herb Scutellaria amoena CH Wright and identified by chemical and spectroscopic methods and compared with¡ i …
Number of citations: 0 sutir.sut.ac.th
G Eumkeb, S Sakdarat, S Siriwong - Phytomedicine, 2010 - Elsevier
… Galangin had some activity and tectochrysin and 6-chloro-7-methylflavone showed greater activity. Fig. 3b shows the effects of galangin against penicillinase (β-lactamase) type IV from …
Number of citations: 157 www.sciencedirect.com
G Eumkeb, RMF Richards - III WOCMAP Congress on Medicinal and …, 2003 - actahort.org
… Baicalein, apigenin, luteolin and scutellarein had less activity but tectochrysin and 6-chloro-7-methylflavone showed greater activity. Against penicillinase type IV from E. cloacae, …
Number of citations: 12 www.actahort.org
F Tache, RD Naşcu-Briciu, C Sârbu, F Micăle… - … of pharmaceutical and …, 2012 - Elsevier
The retention behavior of some flavonoids in reversed phase liquid chromatography (RPLC) was investigated using different chemistries of the modified silicagel based stationary …
Number of citations: 25 www.sciencedirect.com
XC Li, AS Joshi, HN ElSohly, SI Khan… - Journal of natural …, 2002 - ACS Publications
Fatty acid synthase (FAS) has been identified as a potential antifungal target. FAS prepared from Saccharomyces cerevisiae was employed for bioactivity-guided fractionation of …
Number of citations: 119 pubs.acs.org
C Wang, S Pimple, JK Buolamwini - Biochemical pharmacology, 2010 - Elsevier
Unlike the major equilibrative nucleoside transporters, there is a dearth of potent specific inhibitors of concentrative nucleoside transporters (CNTs). We investigated the interaction of …
Number of citations: 25 www.sciencedirect.com
เกรียงศักดิ์ เอื้อม เก็บ, สม นึก ฉู่ กระ โท ก - sutir.sut.ac.th
… Galangin had some activity and tectochrysin and 6-chloro-7-methylflavone showed greater activity against penicillinase type IV from E. cloacae. These results indicated that in addition …
Number of citations: 0 sutir.sut.ac.th

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